H-Arg-Tyr-Gly-Met-Ser-OH
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Overview
Description
The compound H-Arg-Tyr-Gly-Met-Ser-OH is a peptide composed of five amino acids: arginine, tyrosine, glycine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Arg-Tyr-Gly-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process involves similar steps as manual SPPS but is automated to handle larger scales and more complex sequences .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Dithiothreitol (DTT) is often used to reduce disulfide bonds.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .
Scientific Research Applications
Chemistry
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH are used as building blocks in the synthesis of more complex molecules and as standards in analytical techniques such as HPLC .
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
Industrially, peptides are used in the development of cosmetics , nutraceuticals , and biomaterials .
Mechanism of Action
The mechanism by which H-Arg-Tyr-Gly-Met-Ser-OH exerts its effects involves binding to specific receptors or enzymes . This binding can trigger a cascade of biochemical reactions that lead to the desired biological effect. For example, peptides can activate G protein-coupled receptors (GPCRs) , leading to the generation of second messengers and subsequent cellular responses .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Pro-Arg-Pro-OH: A peptide with different biological activity.
Uniqueness
H-Arg-Tyr-Gly-Met-Ser-OH is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of tyrosine and methionine residues can impart unique oxidative properties and binding affinities .
Properties
CAS No. |
476610-35-2 |
---|---|
Molecular Formula |
C25H40N8O8S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H40N8O8S/c1-42-10-8-17(23(39)33-19(13-34)24(40)41)31-20(36)12-30-22(38)18(11-14-4-6-15(35)7-5-14)32-21(37)16(26)3-2-9-29-25(27)28/h4-7,16-19,34-35H,2-3,8-13,26H2,1H3,(H,30,38)(H,31,36)(H,32,37)(H,33,39)(H,40,41)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
IXDQPRYFPIDHFY-VJANTYMQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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